molecular formula C23H30N4O2 B2861773 N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049394-79-7

N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Numéro de catalogue B2861773
Numéro CAS: 1049394-79-7
Poids moléculaire: 394.519
Clé InChI: WNYGWBBDQCYXAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This typically includes the compound’s systematic name, its common name (if applicable), and its structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.



Molecular Structure Analysis

This involves detailing the molecular structure of the compound, including bond lengths and angles, the presence of any functional groups, and any notable structural features.



Chemical Reactions Analysis

This involves detailing any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Applications De Recherche Scientifique

Anticonvulsant Activities

Research into N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide derivatives has shown promising anticonvulsant activities. A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity across preclinical seizure models. Notably, certain compounds displayed significant protection in maximal electroshock (MES) tests, subcutaneous pentylenetetrazole (scPTZ) tests, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, suggesting their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).

Synthetic Methodologies

N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide and its derivatives have been explored in synthetic methodologies for their potential in creating novel compounds. Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the versatility of oxalamide derivatives in the synthesis of complex molecules (Mamedov et al., 2016).

Receptor Interaction Studies

N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide derivatives have been studied for their interactions with various receptors, providing insights into their potential therapeutic applications. For example, research by Zhao et al. (2015) explored the binding mechanism of nine N-phenylpiperazine derivatives to the α1A-adrenoceptor using molecular docking and high-performance affinity chromatography. This study highlighted the importance of specific functional groups in the ligand structures for receptor affinity, offering a foundation for developing targeted therapies (Zhao et al., 2015).

Safety And Hazards

This involves detailing any known safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.


Orientations Futures

This involves discussing potential future research directions or applications for the compound. This could include potential therapeutic uses, industrial applications, or areas of research interest.


I hope this general information is helpful. For specific information on “N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide”, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert in the field.


Propriétés

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-15-18(2)21(19(3)16-17)25-23(29)22(28)24-9-10-26-11-13-27(14-12-26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYGWBBDQCYXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.